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Compound of Interest

Compound Name: Bromoiodomethane

Cat. No.: B1195271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of

bromoiodomethane from the readily available starting material, dichloromethane. The primary

synthetic route detailed is a two-step process involving the initial conversion of

dichloromethane to an intermediate, followed by a halide exchange reaction to yield the final

product. This document offers detailed experimental protocols, quantitative data, and visual

representations of the reaction pathways and workflows to assist researchers in the practical

application of this synthesis.

Introduction
Bromoiodomethane (CH₂BrI) is a valuable dihalomethane reagent in organic synthesis,

finding applications in the formation of cyclopropanes and the introduction of the

bromoiodomethyl group into various molecular scaffolds. Its synthesis from dichloromethane

presents an economical and practical route for laboratory and potential pilot-scale production.

The most viable pathway involves a two-step sequence: the bromination of dichloromethane to

yield dibromomethane, followed by a Finkelstein-type halide exchange reaction to introduce the

iodine atom.

Synthetic Pathway Overview
The overall synthetic strategy is a two-step process:
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Bromination of Dichloromethane: Dichloromethane is converted to dibromomethane. This is

typically achieved through a Lewis acid-catalyzed reaction with hydrogen bromide.

Finkelstein Halide Exchange: The resulting dibromomethane undergoes a nucleophilic

substitution with an iodide salt to produce bromoiodomethane.

Below is a graphical representation of the overall synthetic pathway.

Dichloromethane (CH₂Cl₂) Dibromomethane (CH₂Br₂)HBr, AlCl₃ Bromoiodomethane (CH₂BrI)NaI, DMF

Click to download full resolution via product page

Caption: Overall synthetic pathway for the conversion of dichloromethane to

bromoiodomethane.

Experimental Protocols
Step 1: Synthesis of Dibromomethane from
Dichloromethane
This procedure is adapted from established industrial methods for the bromination of

dichloromethane.

Reaction: CH₂Cl₂ + 2HBr --(AlCl₃)--> CH₂Br₂ + 2HCl

Materials:

Dichloromethane (CH₂Cl₂)

Anhydrous Aluminum Trichloride (AlCl₃)

Hydrogen Bromide (HBr) gas

Sodium Hydroxide (NaOH) solution (for neutralization)

Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
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Round-bottom flask

Gas inlet tube

Reflux condenser

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a gas inlet

tube, and a reflux condenser, add dichloromethane and a catalytic amount of anhydrous

aluminum trichloride.

Reaction Execution: Heat the mixture gently while bubbling dry hydrogen bromide gas

through the solution. The reaction temperature should be maintained to ensure a steady

reflux. The reaction progress can be monitored by gas chromatography (GC) to observe the

consumption of dichloromethane and the formation of dibromomethane.

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully

wash the reaction mixture with water and then with a dilute solution of sodium hydroxide to

neutralize any remaining acid. Separate the organic layer.

Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

Filter the drying agent and purify the crude dibromomethane by fractional distillation.

Step 2: Synthesis of Bromoiodomethane from
Dibromomethane (Finkelstein Reaction)
This protocol is based on the well-established Finkelstein halide exchange reaction.

Reaction: CH₂Br₂ + NaI --(DMF)--> CH₂BrI + NaBr

Materials:
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Dibromomethane (CH₂Br₂)

Sodium Iodide (NaI)

Anhydrous N,N-Dimethylformamide (DMF)

Dichloromethane (for extraction)

Sodium Thiosulfate (Na₂S₂O₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve sodium iodide in anhydrous N,N-dimethylformamide.

Reaction Execution: Add dibromomethane to the solution and heat the mixture to a gentle

reflux. The reaction is driven by the precipitation of sodium bromide, which is less soluble in

DMF than sodium iodide. Monitor the reaction progress by GC or Thin Layer

Chromatography (TLC).

Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous layer with

dichloromethane. Combine the organic extracts and wash them with a dilute solution of

sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent

and remove the solvent under reduced pressure using a rotary evaporator. The resulting

crude bromoiodomethane can be further purified by vacuum distillation.

Quantitative Data
The following tables summarize the key quantitative data for the synthesis of

bromoiodomethane from dichloromethane.

Table 1: Synthesis of Dibromomethane from Dichloromethane

Parameter Value Reference

Starting Material Dichloromethane Generic Industrial Method

Reagents HBr, AlCl₃ Generic Industrial Method

Reaction Time Not Specified Generic Industrial Method

Temperature Reflux Generic Industrial Method

Yield >80% (typical) Generic Industrial Method

Purity High after distillation Generic Industrial Method

Table 2: Synthesis of Bromoiodomethane from Dibromomethane

Parameter Value Reference

Starting Material Dibromomethane Miyano et al.

Reagents NaI, DMF Miyano et al.

Reaction Time 5 hours Miyano et al.

Temperature Gentle Reflux Miyano et al.

Yield 34% (based on NaI) Miyano et al.

Boiling Point 138-139 °C Miyano et al.
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Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the underlying chemical

transformation.
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Step 1: Bromination

Step 2: Finkelstein Reaction

Dichloromethane + AlCl₃

Heat and bubble HBr gas

Wash with H₂O and NaOH soln.

Dry with MgSO₄

Fractional Distillation

Dibromomethane

Dibromomethane + NaI in DMF

Intermediate

Heat to reflux

Aqueous workup and extraction with CH₂Cl₂

Wash with Na₂S₂O₃ and brine

Dry with MgSO₄

Vacuum Distillation

Bromoiodomethane

Click to download full resolution via product page

Caption: Detailed experimental workflow for the two-step synthesis of bromoiodomethane.
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Dibromomethane

[I---CH₂---Br]⁻ + Na⁺

Nucleophilic attack by I⁻

Sodium Iodide

Bromoiodomethane

Sodium Bromide (precipitate)

Click to download full resolution via product page

Caption: Simplified representation of the Finkelstein reaction mechanism.

Safety Considerations
Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle in a well-

ventilated fume hood and wear appropriate personal protective equipment (PPE), including

gloves and safety glasses.

Hydrogen Bromide: is a corrosive and toxic gas. All manipulations should be performed in a

fume hood.

Aluminum Trichloride: is a corrosive solid that reacts violently with water. Handle with care

and in a dry environment.

Bromoiodomethane and Dibromomethane: are dense, volatile, and lachrymatory

compounds. Handle in a fume hood and wear appropriate PPE.

This guide provides a framework for the synthesis of bromoiodomethane from

dichloromethane. Researchers should always consult relevant safety data sheets (SDS) and

perform a thorough risk assessment before conducting any chemical synthesis. The reaction

conditions, particularly for the bromination step, may require optimization based on the specific

laboratory setup and desired scale.

To cite this document: BenchChem. [Synthesis of Bromoiodomethane from
Dichloromethane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1195271#bromoiodomethane-synthesis-from-
dichloromethane]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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